Cas no 850881-09-3 (2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane structure
850881-09-3 structure
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3
C16H27BO2S
294.260383844376
MFCD11045447
68975
125307345

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Properties

Names and Identifiers

    • 2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
    • 2-(3-HEXYL-2-THIENYL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
    • 3-Hexyl-2-thiopheneboronic acid pinacol ester
    • 3-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
    • 3-Hexyl-2-thienylboronic acid
    • 3-Hexylthiophene-2-boronic acid pinacol ester
    • 1,3,2-Dioxaborolane, 2-(3-hexyl-2-thienyl)-4,4,5,5-tetramethyl-
    • 3-Hexylthiophene-2-boronic acid, pinacol ester
    • AMTB449
    • EOS562
    • XCXAUPBHQCCWCI-UHFFFAOYSA
    • 2-(3-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
    • 2-[3-(Hexyl)thiophen-2-yl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
    • DTXSID30586569
    • 3-Hexylthiophene-2-boronic acid pinacol ester, 95%
    • AKOS016000708
    • 850881-09-3
    • DB-111506
    • SCHEMBL12264421
    • H1298
    • E10051
    • XCXAUPBHQCCWCI-UHFFFAOYSA-N
    • MFCD11045447
    • EN300-7364231
    • AS-2529
    • +Expand
    • MFCD11045447
    • XCXAUPBHQCCWCI-UHFFFAOYSA-N
    • 1S/C16H27BO2S/c1-6-7-8-9-10-13-11-12-20-14(13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3
    • O1C(C)(C)C(C)(C)OB1C1=C(CCCCCC)C=CS1

Computed Properties

  • 294.18200
  • 0
  • 3
  • 6
  • 294.182
  • 20
  • 304
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 46.7

Experimental Properties

  • 4.17010
  • 46.70000
  • n20/D 1.490-1.499
  • 385.3±30.0 °C at 760 mmHg
  • 0.0±0.8 mmHg at 25°C
  • Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • 0.983 g/mL at 25 °C

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003JZD-1g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 >97.0%(GC)
1g
$70.00 2024-04-21
A2B Chem LLC
AB65065-1g
3-Hexylthiophene-2-boronic acid, pinacol ester
850881-09-3 >97.0%(GC)
1g
$58.00 2024-04-19
Aaron
AR003K7P-100mg
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 97%
100mg
$13.00
abcr
AB274039-1 g
3-Hexylthiophene-2-boronic acid, pinacol ester, 95%; .
850881-09-3 95%
1g
€106.90 2023-04-26
AK Scientific
AMTB449-1g
3-Hexyl-2-thiopheneboronic acid pinacol ester
850881-09-3 95%
1g
$60 2024-07-19
Alichem
A169004584-5g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 95%
5g
$152.00 2023-08-31
Ambeed
A522694-250mg
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 98%
250mg
$37.0
Chemenu
CM137454-1g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 97%
1g
$105 2021-08-05
eNovation Chemicals LLC
D249186-100g
2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
850881-09-3 95%
100g
$4850 2022-09-07
Key Organics Ltd
AS-2529-0.5G
3-Hexyl-2-thiopheneboronic acid pinacol ester
850881-09-3 >95%
0.5g
£29.00 2023-09-08

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
Reference
High-color-quality white electroluminescence and amplified spontaneous emission from a star-shaped single-polymer system with simultaneous three-color emission
Jiu, Yuanda; Wang, Jianyun; Yi, Jianpeng; Liu, Cheng-Fang; Zhang, Xin-Wen; et al, Polymer Chemistry, 2017, 8(5), 851-859

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Solvents: Water ;  rt
Reference
Direct Observation of an Efficient Triplet Exciton Diffusion Process in a Platinum-Containing Conjugated Polymer
Du, Lili; Xiong, Wenjuan; Cheng, Shun-Cheung; Shi, Haiting; Chan, Wai Kin ; et al, Journal of Physical Chemistry Letters, 2017, 8(11), 2475-2479

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Water ;  rt
Reference
Impact of Molecular Symmetry on Single-Molecule Conductance
Dell, Emma J.; Capozzi, Brian; DuBay, Kateri H.; Berkelbach, Timothy C.; Moreno, Jose Ricardo; et al, Journal of the American Chemical Society, 2013, 135(32), 11724-11727

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.2 Reagents: Triisopropyl borate ;  -80 °C → rt; 2 h, rt
1.3 overnight, rt
Reference
Dye-functionalized head-to-tail coupled oligo(3-hexylthiophenes)-perylene-oligothiophene dyads for photovoltaic applications
Cremer, Jens; Mena-Osteritz, Elena; Pschierer, Neil G.; Muellen, Klaus; Baeuerle, Peter, Organic & Biomolecular Chemistry, 2005, 3(6), 985-995

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  1 h, -80 °C
1.2 Reagents: Triisopropyl borate ;  -80 °C → rt; 2 h, rt
1.3 overnight, rt
Reference
Kumada Catalyst-Transfer Polycondensation of Thiophene-Based Oligomers: Robustness of a Chain-Growth Mechanism
Beryozkina, Tetyana; Senkovskyy, Volodymyr; Kaul, Elisabeth; Kiriy, Anton, Macromolecules (Washington, 2008, 41(21), 7817-7823

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  heated; 2 h, rt
1.2 -78 °C; 18 h, rt
Reference
Low-Temperature, Solution-Processed, High-Mobility Polymer Semiconductors for Thin-Film Transistors
Pan, Hualong; Li, Yuning; Wu, Yiliang; Liu, Ping; Ong, Beng S.; et al, Journal of the American Chemical Society, 2007, 129(14), 4112-4113

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  2 h, -78 °C
1.2 Reagents: Trimethyl borate ;  12 h, -78 °C
1.3 4 h
Reference
Synthesis and characterization of double-cable oligthiophene/C60 copolymer
Qi, Yuan-jiang; Li, Hui, Boligang/Fuhe Cailiao, 2013, (5), 32-36

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Raw materials

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Preparation Products

2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:850881-09-3)
A LA DING
anhua.mao@aladdin-e.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:850881-09-3)
TANG SI LEI
15026964105
2881489226@qq.com

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